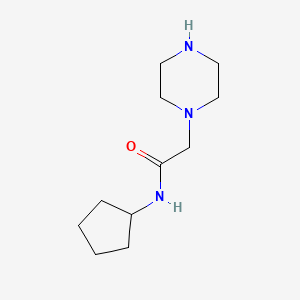

N-Cyclopentyl-2-piperazin-1-ylacetamide

Description

N-Cyclopentyl-2-piperazin-1-ylacetamide (CAS: 946744-47-4) is a piperazine-derived acetamide featuring a cyclopentyl substituent on the acetamide nitrogen. Its molecular formula is C₁₁H₂₁N₃O, with a molecular weight of 211.31 g/mol . This compound belongs to a class of molecules where structural modifications at the acetamide nitrogen influence physicochemical properties, biological activity, and pharmacokinetic profiles.

Properties

IUPAC Name |

N-cyclopentyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(13-10-3-1-2-4-10)9-14-7-5-12-6-8-14/h10,12H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLSHXTCLRJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for N-Cyclopentyl-2-piperazin-1-ylacetamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-Cyclopentyl-2-piperazin-1-ylacetamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, although it is not approved for clinical use.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Differences

- Cycloalkyl vs. Aromatic Groups: The cyclopentyl group (N-Cyclopentyl) provides moderate hydrophobicity and steric bulk, balancing solubility and membrane permeability. Aromatic substituents (e.g., phenyl, 2-ethylphenyl) introduce significant hydrophobicity and enable π-π interactions with biological targets, which may enhance binding affinity to aromatic-rich protein pockets .

Allyl Group :

Pharmacokinetic and Functional Implications

- Metabolic Stability : Cycloalkyl groups (cyclopentyl, cyclohexyl) may confer better metabolic stability compared to allyl or aromatic groups, which are prone to oxidative metabolism .

- Binding Interactions: The phenyl group’s planar structure facilitates interactions with aromatic residues in enzymes or receptors, whereas the cyclopentyl group’s non-planar structure may favor hydrophobic pockets without π-π interactions .

Research and Development Status

- In contrast, analogs like N-(2-ethylphenyl)-2-piperazin-1-ylacetamide remain available for R&D, indicating ongoing interest in aromatic-substituted variants .

Biological Activity

N-Cyclopentyl-2-piperazin-1-ylacetamide is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 206.29 g/mol. Its structure features a cyclopentyl group, a piperazine ring, and an acetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is believed to be mediated through its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing neurotransmitter release and uptake. This modulation could have implications for neurological disorders, as well as antimicrobial and antiviral activities.

Neurological Applications

This compound is also being explored for its therapeutic potential in treating neurological disorders. Its mechanism of action may involve the modulation of neurotransmitter systems, which could help alleviate symptoms associated with conditions such as anxiety or depression .

Case Studies

-

In Vitro Studies : In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines, suggesting potential anticancer properties. For instance, analogs of this compound have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells .

Compound IC50 (µM) This compound 15.2 ± 0.1 Fludarabine 29.9 ± 20.0 Cladribine 7.1 ± 2.9 - Comparative Studies : Compared to other piperazine derivatives, this compound exhibits distinct pharmacological effects due to its unique structural features. This uniqueness may confer advantages in targeting specific biological pathways involved in disease processes.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules within medicinal chemistry. Its versatility allows it to be utilized in developing new therapeutic agents aimed at various diseases, including cancer and infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.